Enzyme Inhibitory Potency: Direct Comparison of Methyl-Substituted Benzamide Derivatives
In a direct comparative study, the 4-methyl substituted benzamide derivative (5b) demonstrated an IC50 of 29.1 ± 3.8 µM for enzyme inhibition. This is in contrast to the 2-methyl (lead) and 3-methyl (5a) analogs, which exhibited IC50 values of 8.7 ± 0.7 µM and 14.8 ± 5.0 µM, respectively [1]. This 3.3-fold and 2.0-fold difference in potency highlights the significant impact of the methyl group's position on the benzamide ring.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 29.1 ± 3.8 µM |
| Comparator Or Baseline | 2-Me analog (lead): 8.7 ± 0.7 µM; 3-Me analog (5a): 14.8 ± 5.0 µM |
| Quantified Difference | ~3.3-fold less potent than 2-Me analog; ~2.0-fold less potent than 3-Me analog |
| Conditions | Enzyme inhibition assay (details not fully specified in source) |
Why This Matters
This data provides a quantitative baseline for researchers to select the appropriate substitution pattern for their specific potency requirements, with the 4-methyl variant offering a less potent alternative that may be advantageous in selectivity screening or as a negative control.
- [1] J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. PMC3148848. View Source
